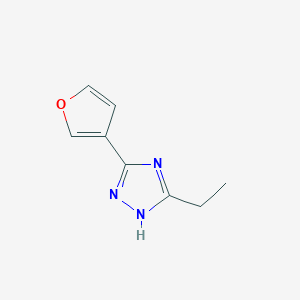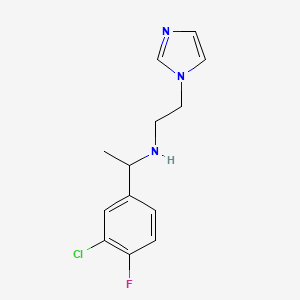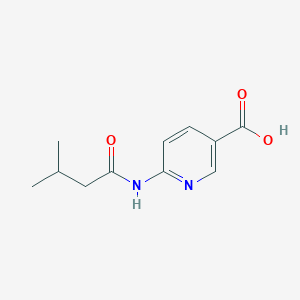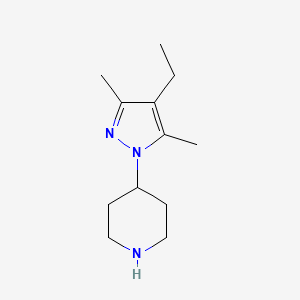![molecular formula C15H18N2OS B7587659 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, also known as MTCP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTCP belongs to the class of thiazole compounds, which have been widely studied for their diverse biological activities.
Wirkmechanismus
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine exerts its biological effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to inhibit the activity of various enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which play important roles in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to modulate the levels of various biomolecules, such as cytokines, growth factors, and oxidative stress markers.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine. One area of interest is the development of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine derivatives with improved solubility and bioavailability. Another area of interest is the study of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine and its potential therapeutic applications in various diseases.
Synthesemethoden
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with cyclopentanone. The final product is obtained by reducing the resulting thiosemicarbazone with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In Alzheimer's disease research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to have neuroprotective effects and improve cognitive function. In inflammation research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-12-6-4-11(5-7-12)13-10-19-14(17-13)15(16)8-2-3-9-15/h4-7,10H,2-3,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDBSALHXMFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3(CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)




![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)



